2-amino-4-bromo-3,6-difluorobenzoic acid
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Overview
Description
2-Amino-4-bromo-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Similar compounds are known to interact with enzymes like cytochrome p450 , which plays a crucial role in the metabolism of organic compounds.
Mode of Action
It is believed to function as a competitive inhibitor of enzymes like cytochrome P450 . This means it binds to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function.
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes , it could impact various metabolic pathways where these enzymes are involved.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-bromo-3,6-difluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a suitable benzoic acid derivative, followed by amination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce different substituted benzoic acids .
Scientific Research Applications
2-Amino-4-bromo-3,6-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-3-fluorobenzoic acid
- 2-Amino-3,4-difluorobenzoic acid
- 4-Bromo-2,6-difluorobenzoic acid
Uniqueness
2-Amino-4-bromo-3,6-difluorobenzoic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
1698535-33-9 |
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Molecular Formula |
C7H4BrF2NO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
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